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Compound of Interest

Compound Name: 4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564 Get Quote

CAS Number: 132586-14-2

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloroquinoline-5-carbonitrile is a substituted quinoline derivative of interest to the fields of

medicinal chemistry and drug discovery. The quinoline scaffold is a well-established

pharmacophore found in a wide array of therapeutic agents, most notably antimalarial drugs

like chloroquine and anticancer agents. The presence of a chloro group at the 4-position

provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the

synthesis of diverse compound libraries. The carbonitrile moiety at the 5-position can influence

the molecule's electronic properties, metabolic stability, and potential for hydrogen bonding

interactions with biological targets.

This technical guide provides a comprehensive overview of the available information on 4-
Chloroquinoline-5-carbonitrile, including its physicochemical properties, proposed synthetic

routes, and potential applications in biomedical research. Due to the limited publicly available

data for this specific compound, information from closely related analogs is presented to infer

potential properties and experimental approaches.
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Specific experimental data for the melting point, boiling point, and solubility of 4-
Chloroquinoline-5-carbonitrile are not readily available in the cited literature. However, based

on vendor information and data for analogous compounds, the following properties can be

summarized.

Property Value Source

CAS Number 132586-14-2 [1][2]

Molecular Formula C₁₀H₅ClN₂ [1][2]

Molecular Weight 188.61 g/mol [2]

Physical Form White Solid

Purity ≥96%

Storage
Sealed in dry, Room

Temperature
[2]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Note: The melting point of the isomeric 4-chloroquinoline-2-carbonitrile is reported as 109 °C,

and the parent compound, 4-chloroquinoline, has a melting point of 28-31 °C. These values are

for reference and may not be predictive for 4-Chloroquinoline-5-carbonitrile.[3][4]

Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 4-Chloroquinoline-5-
carbonitrile is not explicitly described in the reviewed literature. However, based on

established methods for the synthesis of substituted quinolines, a plausible synthetic pathway

can be proposed. The synthesis of chloroquinoline-carbonitriles often involves the construction

of the quinoline ring system followed by chlorination and cyanation steps, or the

functionalization of a pre-existing chloroquinoline core.
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A potential synthetic route could start from a suitable aniline precursor, followed by a cyclization

reaction to form the quinoline ring, and subsequent functional group interconversions. For

instance, a common method for quinoline synthesis is the Gould-Jacobs reaction.
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Caption: Proposed synthetic pathway for 4-Chloroquinoline-5-carbonitrile.
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General Experimental Protocol for Nucleophilic
Aromatic Substitution
4-Chloroquinoline-5-carbonitrile can serve as a key intermediate for generating libraries of 4-

substituted quinoline derivatives via nucleophilic aromatic substitution (SNAr). The chloro group

at the 4-position is activated towards displacement by various nucleophiles.

Objective: To synthesize a 4-aminoquinoline derivative from 4-Chloroquinoline-5-carbonitrile.

Materials:

4-Chloroquinoline-5-carbonitrile

Desired primary or secondary amine (e.g., butylamine)

Solvent (e.g., ethanol, N,N-dimethylformamide)

Base (optional, e.g., potassium carbonate)

Dichloromethane

5% aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:[5]

In a round-bottom flask, dissolve 4-Chloroquinoline-5-carbonitrile (1 equivalent) in the

chosen solvent.

Add the amine nucleophile (2-3 equivalents). If the amine salt is used, add a non-

nucleophilic base.

Heat the reaction mixture to reflux (e.g., 120-130 °C) and monitor the reaction progress by

thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.

If necessary, remove the solvent under reduced pressure.

Take up the residue in dichloromethane and wash sequentially with 5% aqueous NaHCO₃,

water, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Biological Activity and Potential Applications
While no specific biological data for 4-Chloroquinoline-5-carbonitrile has been found, the

broader family of quinoline derivatives exhibits a wide range of biological activities, suggesting

potential avenues of investigation for this compound.

Anticancer Potential
The 4-aminoquinoline scaffold is a known pharmacophore in several anticancer agents.

Derivatives of 4-chloroquinolines have been synthesized and evaluated for their cytotoxic

effects on various cancer cell lines, such as human breast tumor cells (MCF7 and MDA-

MB468).[5][6] It is plausible that 4-Chloroquinoline-5-carbonitrile could serve as a precursor

for novel anticancer compounds.

Kinase Inhibition
Protein kinases are critical targets in cancer drug discovery. The quinoline core is present in

several approved kinase inhibitors. Related 4-anilinoquinolines have been identified as

inhibitors of kinases such as Protein Kinase Novel 3 (PKN3). This suggests that derivatives of

4-Chloroquinoline-5-carbonitrile could be screened for kinase inhibitory activity.[7]

Antimalarial Activity
The 4-amino-7-chloroquinoline core is the hallmark of the antimalarial drug chloroquine.

Research into new antimalarial agents often involves modifications of the quinoline scaffold to
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overcome drug resistance.[8] Derivatives of 4-Chloroquinoline-5-carbonitrile could be

explored for their potential as antimalarial agents.

Proposed Experimental Workflows
Given the potential applications of 4-Chloroquinoline-5-carbonitrile as a scaffold for drug

discovery, the following workflow outlines a general approach for its biological evaluation.

4-Chloroquinoline-5-carbonitrile

Library Synthesis (SNAr)

Primary Screening

Kinase Panel Screening Anticancer Cell Line Panel Antimalarial Assay

Hit Identification
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In vivo Efficacy Studies
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Caption: Proposed workflow for the biological evaluation of 4-Chloroquinoline-5-carbonitrile
derivatives.

General Protocol for In Vitro Cytotoxicity Screening
This protocol describes a general method for assessing the cytotoxic effects of compounds

derived from 4-Chloroquinoline-5-carbonitrile on cancer cell lines.[5]

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test

compound.

Materials:

Human cancer cell lines (e.g., MCF7, MDA-MB468)

Complete cell culture medium

Test compound dissolved in DMSO

96-well microtiter plates

Trichloroacetic acid (TCA)

Sulforhodamine B (SRB) solution

Tris buffer

Procedure:

Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

Incubate the plates for a specified period (e.g., 48 hours).

Terminate the assay by fixing the cells with cold TCA.

Stain the fixed cells with SRB solution.
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Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer.

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Conclusion
4-Chloroquinoline-5-carbonitrile (CAS 132586-14-2) is a chemical intermediate with

significant potential for the development of novel therapeutic agents. While specific data on its

physical properties and biological activity are scarce, its structural features suggest that it is a

valuable starting point for the synthesis of compound libraries targeting a range of diseases,

including cancer and malaria. The experimental protocols and workflows outlined in this guide,

based on established methodologies for related quinoline derivatives, provide a framework for

researchers to explore the potential of this compound in drug discovery and development.

Further research is warranted to fully characterize its physicochemical properties and to

synthesize and evaluate derivatives for their biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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